1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine
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Overview
Description
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound with the molecular formula C₁₁H₁₄N₄OS and a molecular weight of 250.32 g/mol . This compound is notable for its unique structure, which includes a thienyl group, an oxadiazole ring, and a piperazine moiety. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Attachment of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where a suitable thienyl halide reacts with the oxadiazole intermediate.
Introduction of the Piperazine Moiety: The final step involves the alkylation of piperazine with the oxadiazole-thienyl intermediate, typically using a suitable alkylating agent under basic conditions.
Chemical Reactions Analysis
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several scientific research applications:
Proteomics: It is used as a specialty reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in biological studies to explore its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:
2-Isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: This compound also contains an oxadiazole ring and a thienyl group but differs in its substitution pattern.
5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound has a similar oxadiazole core but includes different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWWJONDLAANOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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